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2-(1-Methylindolin-3-yl)ethanamine

Cat. No.: B12118831
M. Wt: 176.26 g/mol
InChI Key: XWFRRTXZBGTPOA-UHFFFAOYSA-N
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Description

Contextualization within Indoline-Derived Amines Research

Indoline-derived amines represent a privileged scaffold in medicinal chemistry and drug discovery. The indoline (B122111) nucleus, a saturated bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a core component of numerous biologically active natural products and synthetic compounds. The presence of an amine function, such as the ethanamine side chain in the compound of interest, often imparts crucial properties for molecular interactions with biological targets.

Research into indoline-derived amines is extensive, with a focus on their potential as therapeutic agents. These compounds are investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the indoline ring and the nature of the amine side chain are critical determinants of their biological function and selectivity.

Historical Perspective on Related Chemical Entities and Their Relevance in Chemical Biology

The academic exploration of indole (B1671886) and indoline derivatives has a rich history. The indole analogue of the title compound, 2-(1-Methyl-1H-indol-3-yl)ethanamine, is a well-documented chemical entity. nih.gov Indoleamines, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, play vital roles in human physiology, which has spurred extensive research into their synthetic analogues.

The N-methylation of indoles is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. nih.govnih.gov The transition from an indole to an indoline scaffold, through the reduction of the C2-C3 double bond, alters the geometry and electronic properties of the molecule, often leading to different biological activities. This structural modification is a key aspect of structure-activity relationship (SAR) studies aimed at optimizing lead compounds. nih.gov

Rationale for Investigating the Unique Structural Features of 2-(1-Methylindolin-3-yl)ethanamine

The unique combination of structural features in this compound provides a compelling rationale for its investigation. The N-methyl group on the indoline nitrogen can significantly influence the compound's conformational flexibility and its ability to engage in hydrogen bonding. The ethylamine (B1201723) side chain at the C3 position is a common pharmacophore that can interact with various biological targets, including receptors and enzymes.

The saturation of the pyrrole (B145914) ring in the indoline structure, compared to its indole counterpart, results in a three-dimensional conformation that can be exploited for stereospecific interactions with biological macromolecules. The specific stereochemistry at the C3 position, if chiral, could lead to enantiomers with distinct biological profiles. A thorough investigation of these structural nuances is essential to unlock the potential of this and related molecules.

Overview of Current Research Gaps and Future Academic Avenues for this compound Studies

A significant research gap exists in the academic literature concerning the specific synthesis, characterization, and biological evaluation of this compound. While synthetic methods for N-methylated indoles and the introduction of side chains are established, dedicated studies on this particular indoline derivative are not readily found. worldscientificnews.comresearchgate.net

Future academic avenues should focus on the following:

Development of a robust and stereoselective synthesis: A reliable synthetic route is the first step toward a thorough investigation of the compound's properties.

Comprehensive physicochemical characterization: Detailed analysis of its structural and electronic properties will provide a foundation for understanding its behavior.

Exploration of its biological activities: Screening for a range of biological targets, guided by the known activities of related indoline and indole amines, could reveal novel therapeutic potential.

Structure-activity relationship studies: Systematic modification of the N-methyl group, the ethylamine side chain, and substitutions on the benzene ring would provide valuable insights for the design of new and more potent analogues.

The following table summarizes the key research areas and the potential for new discoveries:

Research AreaPotential for Discovery
Stereoselective SynthesisAccess to enantiomerically pure forms for distinct biological evaluation.
Biological ScreeningIdentification of novel therapeutic targets and activities.
SAR StudiesOptimization of potency, selectivity, and pharmacokinetic properties.
Computational ModelingPrediction of binding modes and guidance for rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B12118831 2-(1-Methylindolin-3-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine

InChI

InChI=1S/C11H16N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3

InChI Key

XWFRRTXZBGTPOA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C21)CCN

Origin of Product

United States

Synthetic Methodologies for 2 1 Methylindolin 3 Yl Ethanamine and Its Analogues

Retrosynthetic Analysis of the 2-(1-Methylindolin-3-yl)ethanamine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a variety of forward synthetic strategies. The primary disconnections involve the ethanamine side chain and the N-methyl group on the indoline (B122111) ring.

A logical primary disconnection is at the C3-Cβ bond of the ethanamine side chain, leading to a 1-methylindolin-3-yl synthon and a two-carbon unit. This suggests a forward synthesis involving the introduction of a two-carbon chain at the 3-position of a pre-formed 1-methylindoline. Alternatively, disconnection of the Cα-N bond of the amine suggests the formation of the amine from a corresponding precursor, such as a nitrile or an oxime.

Another key disconnection targets the N1-methyl bond, pointing towards the N-methylation of a 2-(indolin-3-yl)ethanamine (B179836) precursor. This approach allows for the synthesis of the core indoline-ethanamine structure first, followed by a late-stage methylation.

Furthermore, the indoline ring itself can be disconnected. A C2-N bond cleavage within the indoline ring leads back to a substituted aniline (B41778) precursor, suggesting a cyclization strategy to form the five-membered ring. This aligns with classical indole (B1671886) and indoline syntheses, such as the Fischer indole synthesis, which can be adapted to produce 3-substituted indolines.

These disconnections form the basis for the various synthetic routes discussed in the following sections, highlighting the versatility of synthetic approaches to this important molecular scaffold.

Classical Synthetic Routes to this compound

Classical synthetic methodologies provide foundational and often robust routes to this compound, primarily focusing on the construction of the indole nucleus followed by functionalization and reduction.

Strategies for Indoline Ring Functionalization

The functionalization of the indole ring at the C3 position is a cornerstone of many classical syntheses. One of the most prominent methods is the Fischer indole synthesis , which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. nih.gov For the synthesis of a precursor to the target molecule, N-methyl-N-phenylhydrazine can be reacted with a suitable aldehyde bearing a protected two-carbon chain, which can later be converted to the ethanamine group. The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. nih.gov

Another common strategy involves the electrophilic substitution of a pre-formed indole or 1-methylindole (B147185). The Vilsmeier-Haack reaction, for instance, can introduce a formyl group at the C3 position, which can then be elaborated to the ethanamine side chain.

Side Chain Elongation and Amine Formation Approaches

Once the C3 position is functionalized, various methods can be employed to construct the ethanamine side chain. A common precursor is indole-3-acetic acid or its methyl ester. nih.govresearchgate.net These can be synthesized through various means, including the reaction of indole with glycolic acid. nih.gov The carboxylic acid can then be converted to an amide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding 2-(indol-3-yl)ethanamine derivative.

Alternatively, 1-methylindole-3-acetonitrile serves as a valuable intermediate. researchgate.net This nitrile can be prepared from 1-methylindole and can be reduced to 2-(1-methylindol-3-yl)ethanamine using reducing agents such as LiAlH₄ or through catalytic hydrogenation.

The final step in many classical routes involves the N-methylation of the indoline nitrogen if it hasn't been introduced earlier in the synthesis. This can be achieved by treating the corresponding N-unsubstituted indoline with a methylating agent like methyl iodide in the presence of a base. nih.gov For instance, 2-(2-methyl-1H-indol-3-yl)acetic acid can be N-methylated using sodium hydride and iodomethane. organic-chemistry.org

Finally, the reduction of the indole ring to an indoline is a critical step. This can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction methods.

A representative classical synthesis is the multi-step conversion of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, which involves Vilsmeier-Haack type formylation, followed by steps to build and reduce the side chain. chemijournal.com

Modern Catalytic and Stereoselective Approaches in this compound Synthesis

Modern synthetic methods offer more efficient, scalable, and stereocontrolled routes to this compound and its analogues, leveraging advances in catalysis and process technology.

Asymmetric Synthesis Considerations and Chiral Pool Applications

The synthesis of enantiomerically pure 3-substituted indolines is of significant interest due to the stereospecific interactions of many biologically active molecules. A primary strategy for achieving this is the asymmetric hydrogenation of 3-substituted indoles. The development of chiral catalysts has enabled highly enantioselective reductions. For example, rhodium complexes with chiral phosphine (B1218219) ligands, such as PhTRAP, have been shown to hydrogenate N-tosyl-3-substituted indoles with high enantioselectivities (95-98% ee). scispace.comnih.govmdpi.com Similarly, palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles using sterically hindered chiral bisphosphine ligands like WingPhos can provide chiral 3-substituted indolines in excellent yields and enantiomeric ratios. mdpi.com Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch ester as the hydrogen source also provides a metal-free approach to optically active indolines. uni-konstanz.dersc.org

The chiral pool offers another avenue for asymmetric synthesis, utilizing readily available enantiopure starting materials from nature, such as amino acids. elsevierpure.com For instance, tryptophan, with its inherent chirality and indole moiety, can serve as a precursor for complex indole-containing natural products. elsevierpure.com The synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones from α-amino acid methyl esters demonstrates the use of chiral pool synthons to introduce stereocenters in indole-based scaffolds. nih.gov While direct application of a chiral pool starting material for the synthesis of the specific target molecule is not extensively documented, the principle of using chiral building blocks like amino acids or their derivatives to construct the chiral indoline core remains a viable and attractive strategy. Chiral auxiliaries have also been employed in the diastereoselective synthesis of 3-substituted indolines.

Flow Chemistry and Continuous Synthesis Techniques for Scalability

Flow chemistry has emerged as a powerful tool for the synthesis of indoles and their derivatives, offering advantages in terms of safety, scalability, and efficiency. mdpi.comuni-konstanz.deoaepublish.com Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes.

The Fischer indole synthesis has been successfully adapted to a continuous flow setup for the production of N,N-dimethyltryptamine (DMT) and its analogues. mdpi.comuni-konstanz.deoaepublish.com This approach can be applied to the synthesis of the indole core of the target molecule. Furthermore, the reduction of indole derivatives to indolines has been achieved under flow conditions. scispace.com For example, the reduction of 3-(1-arylsulfonylalkyl)indoles using a polymer-supported borohydride (B1222165) in a flow reactor provides an efficient route to 3-alkylindoles with minimal waste. scispace.com Reductive cyclization of o-vinylnitroarenes to indoles has also been demonstrated in a continuous flow system.

These continuous synthesis techniques are particularly advantageous for large-scale production, as they can be run for extended periods to generate significant quantities of the desired product. uni-konstanz.de The ability to telescope reaction steps in a continuous flow system, where the output of one reactor is directly fed into the next, further enhances the efficiency and scalability of the synthesis of complex molecules like this compound.

Purification and Isolation Strategies for Research-Grade this compound

The purification of this compound to achieve research-grade purity is crucial for its use in scientific investigations. The primary method for purifying this and similar amine compounds is column chromatography, often followed by salt formation and recrystallization to obtain a stable, crystalline solid.

Column Chromatography:

Flash column chromatography is a widely used technique for the separation of organic compounds based on their polarity. acs.org For basic amines like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. To prevent the basic amine from tailing on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent system. acs.org

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified compound. Once the appropriate fractions are collected, the solvent is removed under reduced pressure to yield the purified free base, often as an oil.

Salt Formation and Recrystallization:

For enhanced stability and ease of handling, the purified free base of this compound can be converted into a salt. This is typically achieved by dissolving the free base in a suitable solvent and adding an acid. Common acids used for this purpose include hydrochloric acid (to form the hydrochloride salt) or fumaric acid (to form the fumarate (B1241708) salt). nih.govnih.gov The resulting salt often precipitates out of the solution and can be further purified by recrystallization from an appropriate solvent system, such as ethanol (B145695) or acetone, to yield a crystalline solid with high purity. nih.govacs.org The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Purification Techniques for Tryptamine (B22526) Analogs

Technique Description Common Reagents/Solvents Reference

| Column Chromatography | Separation based on polarity using a stationary phase and a mobile phase. | Stationary Phase: Silica gel Mobile Phase: Dichloromethane/Methanol with Ammonium Hydroxide | acs.org | | Salt Formation | Conversion of the basic free base to a more stable crystalline salt. | Fumaric acid, Hydrochloric acid | nih.govnih.gov | | Recrystallization | Further purification of the salt by dissolving in a hot solvent and allowing it to cool and crystallize. | Acetone, Ethanol | nih.govacs.org |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace the metabolic fate of molecules. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. clearsynth.com The synthesis of isotopically labeled this compound can be achieved by introducing deuterium atoms at specific positions in the molecule.

One common strategy for deuterium labeling of tryptamine derivatives involves the use of deuterated reducing agents during the synthesis. For instance, if the synthesis proceeds through the reduction of an intermediate containing a carbonyl or a nitro group, a deuterated hydride source like lithium aluminum deuteride (B1239839) (LiAlD₄) can be employed. This would introduce deuterium atoms at the carbon atom adjacent to the nitrogen in the ethylamine (B1201723) side chain.

Another approach is through H-D exchange reactions. For compounds with acidic protons, such as the N-H proton of an indole, treatment with a deuterated solvent like D₂O in the presence of a suitable catalyst can lead to the replacement of hydrogen with deuterium. nih.govnih.gov For labeling the methyl group on the indole nitrogen, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), could be used in the N-methylation step.

The specific positions of the deuterium labels can be confirmed by mass spectrometry, which will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated, and by ¹H and ²H NMR spectroscopy.

Table 2: Methods for Isotopic Labeling of Tryptamine Analogs

Labeling Strategy Description Deuterated Reagent Example Reference
Deuterated Reducing Agent Introduction of deuterium during a reduction step in the synthesis. Lithium aluminum deuteride (LiAlD₄) -
H-D Exchange Replacement of acidic protons with deuterium. Deuterium oxide (D₂O) nih.govnih.gov
Deuterated Alkylating Agent Introduction of a deuterated alkyl group. Deuterated methyl iodide (CD₃I) -

Advanced Spectroscopic and Chromatographic Characterization of 2 1 Methylindolin 3 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most direct insight into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their electronic environment (chemical shift). The spin-spin coupling patterns (multiplicity) provide information about adjacent protons.

For 2-(1-Methylindolin-3-yl)ethanamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the indoline (B122111) ring and the ethylamine (B1201723) side chain, and the N-methyl protons.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.5 - 7.2m
H-23.2 - 3.6m
H-33.0 - 3.4m
-CH₂- (ethyl)2.8 - 3.1t
-CH₂-N (ethyl)2.6 - 2.9t
N-CH₃2.7 - 2.9s
-NH₂1.0 - 2.0br s

Note: This data is predicted and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3a150 - 155
C-7a130 - 135
Aromatic C-H110 - 130
C-255 - 60
C-335 - 40
-CH₂- (ethyl)30 - 35
-CH₂-N (ethyl)40 - 45
N-CH₃30 - 35

Note: This data is predicted and may vary based on solvent and experimental conditions.

To establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the ethylamine side chain and between the protons on the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

Conformational Analysis and Dynamic NMR Studies

The five-membered indoline ring is not planar and can adopt various conformations. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into the energy barriers of conformational exchange processes, such as ring puckering. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₆N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is instrumental in identifying the structural subunits of a molecule. For this compound, a characteristic fragmentation would be the cleavage of the C-C bond beta to the indoline ring, leading to the formation of a stable indolinyl-methyl cation.

Predicted Key MS/MS Fragments for this compound:

m/z (Predicted)Fragment Identity
174[M+H]⁺ (Protonated Molecule)
145[M - CH₂NH₂]⁺
130[145 - CH₃]⁺

Note: This data is predicted and will depend on the ionization technique and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational bands would include:

N-H stretching: The primary amine (-NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H bending: The bending vibration of the primary amine is typically observed around 1600 cm⁻¹.

C-N stretching: The stretching of the C-N bonds will appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 600-900 cm⁻¹ region, providing information about the substitution pattern.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are essential for understanding the molecule's structure and its interactions in the solid state.

While specific crystallographic data for this compound is not widely available in the published literature, studies on related indoline and indole-containing structures provide valuable insights into the expected structural features. For instance, the analysis of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones has demonstrated the utility of X-ray crystallography in establishing the absolute configuration of complex chiral molecules. mdpi.com Similarly, the crystal structure of other bioactive indolines has been successfully determined, revealing key structural motifs and intermolecular interactions. mdpi.comresearchgate.net

For a hypothetical crystal of this compound hydrochloride, one could anticipate the collection of diffraction data and subsequent structure solution and refinement. The resulting crystallographic data would likely be presented in a format similar to the table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound Hydrochloride

ParameterHypothetical Value
Empirical FormulaC₁₁H₁₇ClN₂
Formula Weight212.72 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.543(5)
β (°)105.2(1)
Volume (ų)1118.9(7)
Z4
Calculated Density (g/cm³)1.262
R-factor0.045

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from an X-ray crystallographic analysis.

The determination of the crystal structure would confirm the connectivity of the atoms and provide detailed information about the conformation of the indoline ring and the ethanamine side chain. It would also reveal any intermolecular hydrogen bonding interactions involving the amine group and the chloride counter-ion, which are crucial for the stability of the crystal lattice.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating and quantifying enantiomers. For this compound, a combination of HPLC, GC, and chiral chromatography would be employed for a comprehensive analysis.

HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would typically be developed and validated to separate the main compound from any impurities. The development process involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.

A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Validation of the method would be performed according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. impactfactor.org

Table 2: Hypothetical HPLC Method Parameters and Validation Summary for Purity Assessment of this compound

ParameterCondition/Value
Chromatographic Conditions
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile: 0.05 M Phosphate Buffer (pH 7.0) (60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Validation Parameters
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL

Note: The data in this table is hypothetical and for illustrative purposes.

This validated method would be suitable for routine quality control to ensure the purity of synthesized batches of this compound.

While this compound itself may have limited volatility, its volatile derivatives can be analyzed by Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) for structural elucidation of impurities. Derivatization, for instance, by acylation of the primary amine, can increase the volatility and thermal stability of the analyte.

The GC-MS analysis of indole (B1671886) alkaloids and related compounds has been well-documented, providing a basis for method development. notulaebotanicae.ronotulaebotanicae.roijpsr.infoumk.pl The mass spectrum would show a characteristic fragmentation pattern, with the molecular ion peak and key fragment ions helping to confirm the structure of the main compound and identify any related substances.

Table 3: Hypothetical GC-MS Parameters for the Analysis of a Derivatized this compound

ParameterCondition
ColumnCapillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)
MS Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 40-500

Note: The data in this table is hypothetical and for illustrative purposes.

Since this compound possesses a chiral center at the C3 position of the indoline ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological activities. Chiral chromatography, particularly chiral HPLC, is the most common technique for this purpose.

The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amines. nih.govacs.orgrsc.org

Once a suitable method is developed, it can be validated to determine the enantiomeric excess (e.e.) of a sample. This involves demonstrating the method's ability to accurately and precisely quantify the amount of each enantiomer present.

Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Separation of this compound

ParameterCondition
Chromatographic Conditions
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel
Column Dimensions4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate0.8 mL/min
Detection Wavelength254 nm
Performance
Resolution (Rs)> 1.5
Elution OrderHypothetically, (R)-enantiomer before (S)-enantiomer

Note: The data in this table is hypothetical and for illustrative purposes.

This chiral separation method would be essential for controlling the stereochemical purity of this compound, particularly if one enantiomer is found to be more biologically active or to have a more favorable safety profile.

Computational Chemistry and Molecular Modeling of 2 1 Methylindolin 3 Yl Ethanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are powerful theoretical tools used to understand the electronic properties of molecules from first principles. These methods would be instrumental in elucidating the intrinsic characteristics of 2-(1-Methylindolin-3-yl)ethanamine.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. A hypothetical DFT study of this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.

Such a study could yield valuable information, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: How electron density is spread across the molecule, which can indicate regions of high or low electron density.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, highlighting electrophilic and nucleophilic sites.

However, a search of published literature did not yield any specific DFT studies performed on this compound. Therefore, no data tables of its electronic properties derived from DFT calculations can be presented.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity.

For this compound, an FMO analysis would reveal:

HOMO: Likely localized on the electron-rich indoline (B122111) ring system or the lone pair of the primary amine, indicating where the molecule is most likely to donate electrons in a reaction.

LUMO: Distributed across the molecule, indicating where it is most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between these orbitals, which is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors such as electronegativity, chemical hardness, and softness could also be calculated from the HOMO and LUMO energies. Despite the utility of this analysis, no specific FMO studies for this compound have been reported in scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, such as its conformational flexibility and interactions with its environment.

A typical MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms to model their motion. This would allow researchers to:

Explore Conformational Space: Identify the different shapes (conformers) the molecule can adopt and the energy barriers between them.

Analyze Solvent Effects: Understand how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the ethanamine side chain.

Calculate Dynamic Properties: Determine properties like the radius of gyration over time.

Currently, there are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org The fundamental tenet of QSAR is that variations in the structural or physicochemical properties of molecules are responsible for the observed differences in their biological activities. sysrevpharm.org For analogues of this compound, QSAR studies are instrumental in predicting the biological activity of novel derivatives and guiding the rational design of compounds with optimized properties.

The development of a QSAR model involves several key steps. Initially, a dataset of structurally related compounds, known as analogues, is compiled for which the biological activity of interest (e.g., receptor binding affinity, enzyme inhibition) has been experimentally determined. neliti.com For each molecule in this series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Once the descriptors are calculated, statistical methods are employed to build a mathematical equation that relates the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more complex machine learning algorithms like Artificial Neural Networks (ANN). sysrevpharm.orgneliti.com The goal is to create a model that can accurately predict the activity of compounds based solely on their structural features.

Several QSAR studies on indole (B1671886) and indoline derivatives, which are structurally related to this compound, have provided valuable insights into the structural requirements for various biological activities. For instance, a QSAR analysis of indole derivatives as monoamine oxidase (MAO) inhibitors utilized Comparative Molecular Field Analysis (CoMFA). nih.gov This study revealed that both steric and electrostatic fields play an equal role in the interaction between the inhibitors and the enzyme. nih.gov The resulting models for MAO-A and MAO-B inhibition had predictive cross-validated r² values of 0.743 and 0.603, respectively, indicating a robust correlation. nih.gov

Another study on indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) demonstrated that the lipophilicity and dimensions of the substituent on the indole nitrogen are critical for activity. nih.gov In contrast, the substituted phenyl ring attached to the indole core needed to have limited size and lipophilicity for optimal inhibitory action. nih.gov Such findings are crucial for guiding the synthesis of more potent analogues.

In the context of this compound analogues, a hypothetical QSAR study might explore how modifications to the indoline ring, the ethylamine (B1201723) side chain, or the N-methyl group affect a specific biological endpoint. Descriptors such as molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and electronic properties derived from quantum chemical calculations would be used to build the model.

The resulting QSAR equation would allow researchers to prioritize the synthesis of new analogues that are predicted to have high activity, thereby saving time and resources in the drug discovery process. The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

Below is an illustrative data table for a hypothetical QSAR study on a series of this compound analogues targeting a generic receptor.

Compound IDR1-SubstituentLogPMolar Refractivity (MR)Electronic Energy (Hartree)Experimental pIC50Predicted pIC50
Analog-1H2.1565.4-550.126.86.7
Analog-24-Cl2.8570.2-1010.557.57.6
Analog-34-F2.3065.1-649.347.17.0
Analog-44-CH32.6570.1-589.417.37.4
Analog-53-Cl2.8870.3-1010.587.27.1
Analog-63-F2.3365.2-649.376.96.9

This table demonstrates how various physicochemical descriptors are correlated with biological activity (pIC50), allowing for the prediction of activity for new, unsynthesized compounds. The model's utility lies in its ability to identify key structural features that drive biological activity, providing a framework for developing next-generation therapeutic agents. acs.org

In Vitro Pharmacological Characterization and Mechanistic Studies of 2 1 Methylindolin 3 Yl Ethanamine

Receptor Binding Affinity and Selectivity Profiling

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for various biological targets. This is typically the first step in characterizing a novel molecule's pharmacological profile.

Radioligand binding assays are used to quantify the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a known radioactive ligand from the receptor by the test compound. The affinity is usually expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

For a compound like 2-(1-Methylindolin-3-yl)ethanamine, which bears structural resemblance to tryptamines, a standard screening panel would typically include a range of serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α and β) receptors. However, specific Ki values for this compound across these receptors are not documented in the available scientific literature.

A hypothetical binding profile might be explored for this compound, though it remains speculative without experimental data.

Table 1: Hypothetical Radioligand Binding Assay Targets for this compound (Note: The following table is illustrative of the types of receptors that would be tested and does not represent actual experimental data.)

Receptor FamilySpecific Receptor SubtypeRadioligand ExamplePotential Interaction
Serotonin 5-HT1A[³H]8-OH-DPATPossible
5-HT2A[³H]KetanserinPossible
5-HT2C[³H]MesulerginePossible
Dopamine D1[³H]SCH23390To be determined
D2[³H]SpiperoneTo be determined
D3[³H]7-OH-DPATTo be determined
Adrenergic α1[³H]PrazosinTo be determined
α2[³H]RauwolscineTo be determined
β1[³H]CGP12177To be determined

Competitive binding studies would further elucidate the nature of the interaction of this compound with its target receptors. These experiments help to determine if the compound binds to the same site as the endogenous ligand (orthosteric site) or to a different site (allosteric site). Allosteric modulators can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the primary ligand. There is no published evidence to suggest that this compound acts as an allosteric modulator at any receptor.

Enzyme Inhibition/Activation Studies

Enzyme inhibition is another important aspect of a compound's pharmacological profile. A key enzyme in the metabolism of monoamine neurotransmitters and related compounds is Monoamine Oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of this enzyme can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain. Given the structural similarity of this compound to monoamine neurotransmitters, its potential to act as a substrate or inhibitor for MAO would be a relevant area of investigation. However, no studies have been published that assess the activity of this compound as an inhibitor or activator of MAO or any other enzymes.

Monoamine Oxidase (MAO) Inhibition Kinetics and Isoform Selectivity

There is no publicly available data detailing the inhibitory effects of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Consequently, its inhibition kinetics (e.g., IC₅₀, Kᵢ values) and selectivity for either MAO isoform remain unknown. While studies on related indole (B1671886) derivatives have explored MAO inhibition, this specific compound has not been the subject of such published research.

Other Relevant Enzyme Interactions (e.g., Phosphodiesterases, Methyltransferases)

No research has been published detailing the interaction of this compound with other enzyme systems, such as phosphodiesterases (PDEs) or methyltransferases. Therefore, its potential to inhibit or otherwise modulate these enzymes has not been determined.

Neurotransmitter Reuptake Inhibition Assays (e.g., SERT, NET, DAT)

Information regarding the activity of this compound at the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) is not available in the scientific literature. Assays to determine its potency and selectivity as a neurotransmitter reuptake inhibitor have not been published.

Cellular Electrophysiology Studies on this compound Action (e.g., patch-clamp recordings in neuronal cell lines)

There are no published studies that have investigated the effects of this compound on the electrophysiological properties of neurons. Techniques such as patch-clamp recordings, which are crucial for understanding how a compound affects neuronal excitability and ion channel function, have not been applied to this specific molecule in any publicly accessible research.

Investigation of Intracellular Signaling Pathways Modulated by this compound

Consistent with the lack of data in other areas, the influence of this compound on intracellular signaling pathways has not been documented.

Western Blot Analysis of Protein Phosphorylation and Expression

No Western Blot analyses have been published to assess the impact of this compound on the phosphorylation status or expression levels of key signaling proteins.

Gene Expression Profiling via RT-qPCR and RNA-Seq

There are no available gene expression profiling studies, such as those using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-Seq), to determine how this compound might alter gene transcription in cells.

High-Content Screening for Cellular Phenotypes

High-content screening (HCS) is a powerful methodology that utilizes automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells. This approach allows for a detailed characterization of a compound's effects on cellular morphology, organelle health, and various signaling pathways. While specific HCS data for this compound is not extensively available in public literature, the phenotypic effects can be inferred from studies on structurally related indole and indoline (B122111) derivatives. These studies provide a framework for understanding the potential cellular impact of this compound class.

Research on various substituted indoline derivatives has demonstrated significant cytotoxic effects in cancer cell lines. nih.gov For instance, studies on other indoline compounds have shown induction of apoptosis and inhibition of cell migration. nih.gov Mechanistic investigations into related indole derivatives have revealed effects on cell cycle progression, often causing arrest in the G0/G1 or G2/M phases. nih.gov Furthermore, some indole compounds have been shown to trigger apoptosis through the intrinsic pathway, characterized by disruption of the mitochondrial membrane potential, activation of caspases, and regulation of apoptotic proteins like Bax and Bcl-2. nih.govnih.gov

Phenotypic screening of analogous tryptamines and indole derivatives has also identified impacts on crucial signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a key regulator of cell growth and proliferation. nih.gov The ability of these compounds to increase intracellular reactive oxygen species (ROS) and modulate intracellular calcium levels has also been noted, indicating a multi-faceted mechanism of action at the cellular level. nih.govnih.gov

The following tables summarize potential phenotypic readouts that could be assessed in a high-content screening assay for this compound, based on findings for related molecules.

Table 1: Cellular Phenotypes Assessed by High-Content Screening

Phenotypic CategoryParameter MeasuredPotential Effect of Indole Derivatives
Cell Viability & Proliferation Cell Count, Nuclear Size/MorphologyReduction in cell number, signs of nuclear condensation
Cytotoxicity Membrane Permeability, Mitochondrial Membrane PotentialIncreased membrane permeability, depolarization of mitochondrial membrane nih.gov
Cell Cycle DNA Content (e.g., Hoechst stain)Arrest in G0/G1 or G2/M phase of the cell cycle nih.gov
Apoptosis Caspase-3/7 Activation, PARP CleavageIncreased activation of executioner caspases, cleavage of PARP nih.gov
Cellular Morphology Cell Shape, Cytoskeletal Structure (e.g., F-actin)Disruption of actin filaments, changes in cell morphology nih.gov
Organelle Health Lysosomal Mass/pH, ER Stress MarkersAlterations in lysosomal compartments, induction of ER stress
Signaling Pathways Phosphorylation of key proteins (e.g., Akt, mTOR)Inhibition of pro-survival signaling pathways like PI3K/AKT/mTOR nih.gov

Table 2: Example Data from a Hypothetical High-Content Screen

This table illustrates the type of quantitative data that could be generated from an HCS experiment on a representative cancer cell line treated with a compound from this class.

AssayEndpointConcentrationResult (vs. Control)
Viability Nuclei Count10 µM45% decrease
Cell Cycle % Cells in G2/M10 µM30% increase nih.gov
Apoptosis Caspase 3/7 Intensity10 µM3.5-fold increase
Mitochondrial Health Mitochondrial Membrane Potential10 µM60% decrease (depolarization) nih.gov
Cytoskeletal Integrity F-actin Fiber Length10 µM50% reduction nih.gov

These illustrative data points suggest that the compound class has significant effects on fundamental cellular processes, including proliferation, cell cycle control, and the induction of programmed cell death. The multiparametric nature of HCS allows for the assembly of a detailed cellular fingerprint, providing valuable insights into the compound's mechanism of action.

Structure Activity Relationship Sar Studies of 2 1 Methylindolin 3 Yl Ethanamine Analogues

Systematic Modification of the Indolin-3-yl Moiety

The indolin-3-yl core is a key structural element that can be extensively modified to probe its role in biological activity. Alterations to the aromatic and saturated heterocyclic rings, as well as the nitrogen substituent, can significantly influence the electronic, steric, and lipophilic properties of the molecule.

Substituent Effects on the Aromatic and Indoline (B122111) Rings (e.g., electronic, steric, lipophilic)

Substituents on the benzene (B151609) portion of the indoline ring can dramatically alter a compound's pharmacological profile. These effects are largely dictated by the substituent's electronic nature (electron-donating or electron-withdrawing), size (steric hindrance), and lipophilicity.

Research on analogous indole (B1671886) systems, specifically 2-(1H-indol-3-yl)-N,N-dimethylethanamines, has shed light on the effects of halogen substitution at the 5-position of the ring. Halogenation is a common strategy in medicinal chemistry to modulate activity. A study on 5-halo-substituted tryptamines as modulators of serotonin (B10506) receptors revealed that introducing chloro, bromo, or iodo groups at this position leads to compounds with nanomolar affinities for 5-HT1A and 5-HT7 receptors nih.gov. The high activity of these halogenated derivatives suggests that the electronic and lipophilic contributions of these substituents are favorable for receptor binding nih.gov. For instance, bromine, with its specific electronic and steric properties, is often considered a key element in marine-derived bioactive compounds, enhancing their therapeutic potential nih.gov.

The position of a substituent is also a critical determinant of biological activity. Studies on other indole derivatives have shown that a methoxy group at the C5 or C6 position can be optimal for antiproliferative activity, while substitution at the C4 position is often less favorable researchgate.net. This highlights the importance of the spatial relationship between the substituent and the rest of the molecule in dictating its interaction with a biological target. Furthermore, ring substitution can enhance pharmacological activity by blocking metabolic pathways, such as hydroxylation, which can prolong the compound's half-life and lead to higher and more sustained serum concentrations nih.gov.

The introduction of a methyl group on the heterocyclic ring of indole has been shown to weaken its hydrodenitrogenation (HDN) performance, suggesting that even small alkyl groups can introduce steric hindrance that affects how the molecule interacts with catalytic sites mdpi.com. This principle can be extrapolated to interactions with biological receptors, where steric bulk on the indoline ring could influence binding orientation and affinity.

Table 1: Effect of Aromatic Ring Substituents on the Activity of Indole Ethanamine Analogues

Analogue ScaffoldSubstituent (Position)Observed Effect on ActivityReference
2-(1H-indol-3-yl)-N,N-dimethylethanamine5-ChloroNanomolar affinity for 5-HT1A and 5-HT7 receptors. nih.gov
2-(1H-indol-3-yl)-N,N-dimethylethanamine5-BromoNanomolar affinity for 5-HT1A and 5-HT7 receptors. nih.gov
2-(1H-indol-3-yl)-N,N-dimethylethanamine5-IodoNanomolar affinity for 5-HT1A and 5-HT7 receptors. nih.gov
Indole-based Chalcones5-MethoxyOptimal antiproliferative activity. researchgate.net
Indole-based Chalcones6-MethoxyOptimal antiproliferative activity. researchgate.net
Indole-based Chalcones4-MethoxyLeast favorable for antiproliferative activity. researchgate.net

Nitrogen Substitution Patterns and Ring Modifications

The substituent on the indoline nitrogen plays a pivotal role in defining the molecule's properties and activity. In the parent compound, this is a methyl group. Altering this group can impact factors such as basicity, lipophilicity, and the ability to form hydrogen bonds.

In many indole-based compounds, the presence of a hydrogen atom on the indole nitrogen (N-H) is crucial for activity. Studies on indole-based chalcones have demonstrated that N-substituted analogues generally exhibit significantly reduced potency compared to their N-unsubstituted counterparts, indicating that the N-H group may be involved in critical hydrogen bonding interactions with the target receptor researchgate.net. However, for 2-(1-Methylindolin-3-yl)ethanamine, the nitrogen is already substituted with a methyl group. Further modifications to this N-alkyl group could lead to analogues with altered selectivity or potency. For example, increasing the size of the alkyl group could introduce steric hindrance or enhance lipophilic interactions.

Ring modification, such as replacing the indoline core with other heterocyclic systems, can also provide valuable SAR insights. However, such modifications fall outside the direct scope of analogues of this compound.

Variations in the Ethanamine Side Chain

The ethanamine side chain is a critical pharmacophoric element, and its length, branching, and terminal functional group are key areas for modification in SAR studies.

Chain Length Alterations and Homologation

Altering the length of the alkyl chain separating the indoline core from the terminal amine can significantly impact biological activity. The two-carbon (ethyl) spacer is a common motif in many biologically active molecules, including neurotransmitters like serotonin and dopamine (B1211576), as it is considered optimal for interaction with their respective receptors.

Studies on related indole derivatives have explored the effect of extending this chain. For instance, a series of (2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-acetylamine) derivatives, which feature a three-carbon (propyl) chain linking the indole to a piperazine ring, were found to be potent serotonin transporter (SERT) ligands mdpi.com. This suggests that for certain targets, a longer chain may be beneficial for achieving the correct orientation and distance between key pharmacophoric elements. Conversely, shortening the chain to a single carbon (methylamine) would likely result in a loss of activity for targets that require a specific distance between the aromatic ring and the nitrogen atom.

Branching and Chiral Center Introduction

Introducing branching or chiral centers into the ethanamine side chain can provide valuable information about the steric tolerance of the target's binding pocket and can lead to enantiomers with different potencies and selectivities.

A common strategy to probe the spatial requirements of a receptor is to introduce a methyl group on the alpha-carbon of the side chain (adjacent to the amine). This creates a chiral center and restricts the conformational flexibility of the side chain. Another approach is to incorporate the side chain into a rigid ring system. For example, the synthesis of trans-2-(indol-3-yl)cyclopropylamine derivatives, where the ethylamine (B1201723) side chain is conformationally restricted, has been explored nih.gov. In this series, the 1S,2R-(+) enantiomer showed the highest affinity for the 5-HT2C receptor, while the 1R,2S-(-) enantiomer had higher affinity at the 5-HT2A and 5-HT2B sites nih.gov. This reversal in stereoselectivity highlights how rigidification of the side chain can lead to receptor subtype selectivity nih.gov.

Terminal Amine Functionalization and Derivatization

The terminal primary amine of the ethanamine side chain is a key site for functionalization, as it is often involved in a crucial ionic or hydrogen-bonding interaction with the biological target. Derivatization of this amine can modulate basicity, lipophilicity, and the potential for additional interactions.

A wide range of derivatives can be synthesized from the primary amine. For example, N,N-dimethylation, as seen in the serotonin receptor ligands discussed earlier, is a common modification nih.gov. Another extensive area of research involves the formation of thiourea derivatives. The reaction of 2-(1H-indol-3-yl)ethanamine with various isothiocyanates yields a series of N,N'-disubstituted thioureas researchgate.net. These derivatives have shown a broad spectrum of biological activities, including antimicrobial and antiviral properties researchgate.net. The nature of the substituent on the second nitrogen of the thiourea moiety significantly influences the activity, allowing for fine-tuning of the pharmacological profile.

Acylation of the terminal amine is another common derivatization. For instance, the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide involves the acylation of the terminal amine of tryptamine (B22526) with a substituted benzoyl chloride, leading to a hybrid molecule with potential for multi-target activity mdpi.com.

Table 2: Effect of Ethanamine Side Chain Modifications on the Activity of Indole/Indoline Analogues

Modification TypeExampleObserved Effect on ActivityReference
Chain ExtensionIndolylpropyl-piperazine derivativesPotent serotonin transporter (SERT) ligands. mdpi.com
Branching/Rigidificationtrans-2-(indol-3-yl)cyclopropylamineEnantiomers show reversed stereoselectivity for 5-HT2 receptor subtypes. nih.gov
Terminal Amine Derivatization (Thiourea)2-(1H-indol-3-yl)ethylthiourea derivativesExhibit a wide range of biological activities (antimicrobial, antiviral). researchgate.net
Terminal Amine Derivatization (Acylation)N-Acyl tryptamine derivativesCreates hybrid molecules with potential for diverse pharmacological activities. mdpi.com
Terminal Amine Derivatization (N,N-dimethylation)2-(1H-indol-3-yl)-N,N-dimethylethanaminePotent serotonin receptor ligands. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical and pharmacological properties while retaining its intended biological activity. mdpi.comdrughunter.com This involves substituting a functional group or atom with another that possesses similar spatial and electronic characteristics. cambridgemedchemconsulting.comprinceton.edu For the this compound scaffold, bioisosteric modifications can be applied to the indoline core, the N-methyl group, and the ethylamine side chain to modulate potency, selectivity, metabolic stability, and bioavailability.

Modifications to the Indoline Ring System:

Substituents on the aromatic portion of the indoline ring also play a critical role. The replacement of hydrogen atoms with fluorine is a common tactic to block sites of oxidative metabolism, thereby increasing the compound's half-life. cambridgemedchemconsulting.com Halogen substitutions (e.g., with chlorine or bromine) can also enhance binding affinity through favorable hydrophobic or halogen-bonding interactions within the receptor pocket. nih.gov

Modifications to the N-1 Position:

The methyl group at the N-1 position of the indoline ring is another key point for modification. While providing a degree of lipophilicity and preventing N-dealkylation metabolism at that site, its size and nature can be tuned. Replacing the methyl group with larger alkyl groups (ethyl, propyl) or small, strained rings (cyclopropyl) can probe the steric tolerance of the N-1 binding pocket. Bioisosteric replacement with groups like a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group can drastically alter the basicity of the indoline nitrogen, influencing its pharmacokinetic properties without a significant increase in size.

Modifications to the Ethanamine Side Chain:

The ethylamine side chain is fundamental to the pharmacophore of many biogenic amines and their analogues, often responsible for a key ionic interaction with a conserved aspartate residue in aminergic G-protein coupled receptors (GPCRs). nih.gov The length of the alkyl chain is often critical; shortening or lengthening it can disrupt optimal binding. Bioisosteric replacement of the terminal amine (-NH2) group with other polar, basic groups such as guanidine or a small basic heterocycle like imidazole could maintain the necessary ionic interaction while altering selectivity and pharmacokinetic profiles.

The following table summarizes potential bioisosteric replacements and their rationale within the this compound scaffold, based on established principles in medicinal chemistry.

Original Group/ScaffoldBioisosteric ReplacementRationale & Potential Outcome
Indoline RingBenzimidazole, Azaindole, BenzofuranAlter electronic properties, introduce new H-bonding sites, modify metabolic profile, potentially improve selectivity. researchgate.net
Phenyl Ring HydrogenFluorine (F), Chlorine (Cl)Block metabolic oxidation, potentially increase binding affinity through halogen bonding. cambridgemedchemconsulting.comnih.gov
N-Methyl GroupEthyl, Cyclopropyl, DifluoromethylProbe steric limits of binding pocket, modulate lipophilicity and basicity of the indoline nitrogen.
Ethanamine Side ChainPropanamine or Methanamine ChainDetermine optimal distance between the indoline core and the basic nitrogen for receptor binding.
Terminal Amine (-NH2)Triazole, OxadiazoleServe as metabolically stable mimics of an amide or other polar groups, altering H-bonding patterns and improving pharmacokinetics. drughunter.com

Stereochemical Influences on Biological Activity and Receptor Recognition

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. nih.gov Since receptors and enzymes are chiral entities, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. acs.orgamericanpharmaceuticalreview.com This often results in one isomer, the "eutomer," having significantly higher affinity or efficacy than its counterpart, the "distomer." americanpharmaceuticalreview.com

The this compound scaffold possesses a chiral center at the C-3 position of the indoline ring. Therefore, it exists as a pair of enantiomers: (R)-2-(1-Methylindolin-3-yl)ethanamine and (S)-2-(1-Methylindolin-3-yl)ethanamine. The three-dimensional arrangement of the ethylamine side chain relative to the plane of the indoline ring will differ between these two enantiomers. This spatial difference is critical for proper orientation within a chiral receptor binding site. One enantiomer may position the essential ethylamine group for a productive ionic interaction with an acidic amino acid residue (like aspartate), while the other enantiomer may be unable to achieve this optimal alignment, leading to a dramatic loss in affinity and activity. nih.govnih.gov

Furthermore, the introduction of a substituent on the ethylamine side chain, for example at the alpha-carbon (the carbon adjacent to the nitrogen), creates a second chiral center. This would result in the existence of four possible stereoisomers (two pairs of enantiomers). The differential activity between such isomers is a well-documented phenomenon in pharmacology. For instance, in studies of related compounds that target serotonin receptors, the stereochemical configuration is often a key determinant of selectivity and potency. nih.govacs.org The affinity for a specific receptor subtype can vary by orders of magnitude between enantiomers.

The development of a single-enantiomer drug is often preferred over a racemic mixture, as the distomer may be inactive, contribute to side effects, or even have an opposing pharmacological action. americanpharmaceuticalreview.com Therefore, chiral separation techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase, are essential tools in the research and development of such compounds to isolate and test the individual stereoisomers. mdpi.comnih.gov

The table below illustrates the principle of stereoselectivity by showing hypothetical binding affinities for a pair of enantiomers at a specific receptor, a common observation for this class of compounds.

CompoundStereoisomerReceptor Affinity (Ki, nM)
Analogue A(R)-enantiomer15
Analogue A(S)-enantiomer1200
Analogue B(R)-enantiomer2500
Analogue B(S)-enantiomer20

This data demonstrates that for Analogue A, the (R)-enantiomer is the eutomer, possessing much higher affinity than the (S)-enantiomer. Conversely, for Analogue B, the (S)-enantiomer is the eutomer. Such stereochemical preferences are dictated by the specific topology of the receptor's binding pocket.

In Vitro Metabolism of 2 1 Methylindolin 3 Yl Ethanamine

Identification of Metabolites using Hepatocyte and Microsomal Incubations

In a typical in vitro metabolism study, the compound of interest would be incubated with human liver microsomes and hepatocytes. Microsomes contain a high concentration of Phase I enzymes, particularly Cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nih.gov

Phase I Metabolic Transformations (e.g., N-demethylation, hydroxylation, oxidative deamination)

For a molecule like 2-(1-Methylindolin-3-yl)ethanamine, several Phase I reactions would be anticipated. These are primarily oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes. researchgate.net Potential transformations could include:

N-demethylation: The removal of the methyl group from the indoline (B122111) nitrogen is a common metabolic pathway for N-methylated compounds.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the aliphatic side chain is another frequent metabolic route.

Oxidative deamination: The primary amine group could undergo oxidation, potentially leading to the formation of an aldehyde and subsequent carboxylic acid metabolite.

Phase II Conjugation Pathways (e.g., glucuronidation, sulfation)

Following Phase I metabolism, or for the parent compound if it possesses a suitable functional group, Phase II conjugation reactions can occur. reactome.org These reactions increase the water solubility of the compound, facilitating its excretion. reactome.org For the potential metabolites of this compound, or the parent compound itself, the following conjugations would be investigated:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway for compounds with hydroxyl or amine groups. nih.gov

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another common pathway for hydroxylated metabolites.

Reaction Phenotyping and Enzyme Kinetics for Key Metabolic Enzymes

Once the primary metabolic pathways and the enzymes responsible are identified, enzyme kinetics studies are performed. These studies determine key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). These values provide insight into the efficiency of the metabolic process.

Stability Studies in Relevant Biological Matrices (e.g., plasma, serum, simulated gastric fluid)

The stability of a compound in various biological fluids is a critical parameter in drug development. For this compound, stability would be assessed by incubating the compound in human plasma, serum, and simulated gastric and intestinal fluids over a period of time. The disappearance of the parent compound would be monitored to determine its stability.

Preclinical Biological Effects and in Vitro Efficacy Studies of 2 1 Methylindolin 3 Yl Ethanamine

In Vitro Cytotoxicity and Viability Assays in Relevant Cell Lines (e.g., neuronal, immunological)

The initial stage of in vitro assessment for any compound involves evaluating its potential for inducing cellular toxicity. Cytotoxicity and viability assays are fundamental in determining the concentration range at which a compound can be safely studied for its biological activities without causing cell death. These assays are typically conducted in cell lines that are relevant to the compound's intended therapeutic area. For a compound with potential neurological or immunological applications, neuronal and immunological cell lines are of primary interest.

Commonly used neuronal cell lines for neurotoxicity screening include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HT22 (mouse hippocampal). nih.gov For immunological assessments, cell lines such as RAW 264.7 (mouse macrophage) and Jurkat (human T lymphocyte) are frequently employed.

The cytotoxic effects of novel compounds are often evaluated using a variety of assays that measure different cellular parameters. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures mitochondrial metabolic activity as an indicator of cell viability. nih.gov Another common method is the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity. nih.gov

Cell LineAssayEndpointConcentrationResult
SH-SY5Y (Neuronal)MTTIC5024 hours> 100 µM
RAW 264.7 (Immunological)LDHLD5024 hours> 100 µM

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-(1-Methylindolin-3-yl)ethanamine

Cell-Based Assays for Specific Biological Endpoints (e.g., neurogenesis, neurite outgrowth, anti-inflammatory activity)

Following the determination of a non-toxic concentration range, cell-based assays are utilized to investigate the specific biological activities of a compound. These assays provide insights into the potential therapeutic effects of the molecule.

Neurogenesis and Neurite Outgrowth: For compounds being investigated for neuro-regenerative or neuroprotective properties, assays that measure neurogenesis and neurite outgrowth are crucial. Neurogenesis, the formation of new neurons, can be assessed in vitro using neural stem cells (NSCs). An increase in the proliferation of NSCs or their differentiation into mature neurons would indicate a positive effect. nih.gov Neurite outgrowth assays, often performed in neuronal cell lines like PC12 or primary neurons, measure the extension of axons and dendrites, which is essential for neuronal communication and repair.

Anti-inflammatory Activity: The anti-inflammatory potential of a compound can be evaluated in immunological cell lines, such as RAW 264.7 macrophages. nih.govnih.gov These cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov The ability of the test compound to reduce the levels of these mediators indicates its anti-inflammatory activity. nih.govnih.gov Studies on other indoline (B122111) derivatives have shown that they can reduce the production of NO, TNF-α, and IL-6 in LPS-activated macrophages. nih.gov

The table below provides a hypothetical representation of data from such cell-based assays for this compound.

AssayCell LineEndpointResult
NeurogenesisNeural Stem CellsIncreased NSC Proliferation10% increase at 10 µM
Neurite OutgrowthPC12Increased Neurite Length25% increase at 10 µM
Anti-inflammatoryRAW 264.7 (LPS-stimulated)Inhibition of NO production40% inhibition at 10 µM

Table 2: Hypothetical Data from Cell-Based Assays for this compound

Assessment of Blood-Brain Barrier Permeability in In Vitro Models (e.g., PAMPA, MDCK assays)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of their efficacy. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.gov In vitro models are valuable tools for predicting the BBB permeability of a compound in the early stages of drug discovery. nih.govresearchgate.netnih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB. researchgate.netnih.gov It utilizes a 96-well plate setup where a filter membrane is coated with a lipid solution to mimic the BBB. researchgate.net The permeability of a compound is determined by measuring its concentration in the donor and acceptor wells over time. researchgate.net

Cell-based assays, such as those using Madin-Darby Canine Kidney (MDCK) cells or Caco-2 cells, provide a more biologically relevant model of the BBB. These cells form a polarized monolayer with tight junctions, similar to the endothelial cells of the BBB.

The effective permeability (Pe) is a common parameter used to classify compounds based on their BBB penetration potential. The following table illustrates how PAMPA data for this compound might be presented. The values are hypothetical.

AssayModelEffective Permeability (Pe) (10⁻⁶ cm/s)Predicted BBB Permeability
PAMPA-BBBArtificial Lipid Membrane5.2High

Table 3: Hypothetical Blood-Brain Barrier Permeability Data for this compound

Ex Vivo Receptor Occupancy Studies in Preclinical Animal Models

Receptor occupancy (RO) studies are essential for understanding the relationship between the concentration of a drug at its target site and the observed pharmacological effect. nih.gov These studies are typically conducted ex vivo in preclinical animal models. nih.govnih.govresearchgate.net The animal is administered the test compound, and after a specific time, tissues of interest (e.g., the brain) are collected. nih.gov

The percentage of target receptors occupied by the drug is then measured using techniques such as radioligand binding assays or, more recently, liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov By correlating receptor occupancy with behavioral or physiological outcomes in the animal, researchers can establish a therapeutic window for the compound. nih.gov

For a compound like this compound, if its mechanism of action involves a specific receptor, an ex vivo RO study would be crucial. For example, if it were hypothesized to be a histamine (B1213489) H3 receptor antagonist, the study would aim to determine the percentage of H3 receptors in the brain that are occupied at different doses of the compound. nih.gov

The following table provides a hypothetical example of how data from an ex vivo receptor occupancy study for this compound might be displayed.

Animal ModelBrain RegionTarget ReceptorDoseReceptor Occupancy (%)
MouseStriatumHypothetical Target X1 mg/kg20%
MouseStriatumHypothetical Target X3 mg/kg55%
MouseStriatumHypothetical Target X10 mg/kg85%

Table 4: Hypothetical Ex Vivo Receptor Occupancy Data for this compound

Analytical Methodologies for Quantification of 2 1 Methylindolin 3 Yl Ethanamine in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like 2-(1-Methylindolin-3-yl)ethanamine in complex biological matrices due to its high selectivity, sensitivity, and specificity.

Sample Preparation Techniques

The initial and critical step in any bioanalytical method is the effective extraction of the analyte from the biological matrix. This process aims to remove interfering substances and concentrate the analyte. The choice of technique depends on the nature of the sample and the desired level of cleanliness and recovery.

Protein Precipitation (PPT): This is a rapid and straightforward method often employed for high-throughput analysis. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate proteins. While simple, it may result in a less clean extract, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT. It involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The selection of the organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) is optimized based on the polarity and pKa of this compound to ensure efficient extraction.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) is critical and is determined by the physicochemical properties of the analyte.

Sample Preparation Technique Principle Typical Solvents/Sorbents Advantages Disadvantages
Protein Precipitation (PPT)Solubilization of analyte and precipitation of proteins with an organic solvent.Acetonitrile, MethanolFast, simple, inexpensive.Less clean extract, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between an aqueous and an immiscible organic phase.Ethyl acetate, Methyl tert-butyl ether, DichloromethaneCleaner extracts than PPT, good recovery.More time-consuming and labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.C18, Mixed-mode cation exchange (MCX)Highest selectivity, cleanest extracts, high concentration factor.More expensive, requires method development and optimization.

Chromatographic Separation Parameters and Column Selection

Effective chromatographic separation is vital to resolve this compound from endogenous matrix components and any potential metabolites.

Column Selection: Reversed-phase chromatography is commonly employed for the separation of polar compounds like this compound. C18 columns are a frequent choice, offering good retention and separation. The selection of a specific column depends on factors like particle size, pore size, and surface area to achieve optimal peak shape and resolution.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). The use of an acidic modifier is common for basic compounds to promote ionization and improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and separation of all compounds of interest.

Parameter Typical Conditions Purpose
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides hydrophobic retention for separation.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, provides protons for ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic component, elutes the analyte from the column.
Flow Rate 0.2 - 0.5 mL/minInfluences separation efficiency and run time.
Gradient Linear gradient from low to high %BEnsures separation of components with varying polarities.
Column Temperature 25 - 40 °CAffects retention time and peak shape.

Mass Spectrometric Detection Optimization and Fragmentation Analysis

Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for bioanalysis.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically the most suitable technique for a basic compound like this compound, as the amine groups are readily protonated.

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the protonated molecular ion (precursor ion, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, stable product ion in the third quadrupole. This process significantly enhances the signal-to-noise ratio and selectivity. The selection of precursor-to-product ion transitions is a critical part of method development.

Parameter Description Typical Optimization Goal
Ionization Mode Electrospray Ionization (ESI), PositiveMaximize the generation of the protonated molecular ion [M+H]+.
Precursor Ion (Q1) The m/z of the protonated molecule.Selection of the most abundant and stable isotopic peak.
Collision Energy (CE) The energy applied to induce fragmentation.Optimized to produce a stable and abundant product ion.
Product Ion (Q3) A specific fragment of the precursor ion.Selection of a high-intensity, specific fragment for quantification.
Dwell Time The time spent monitoring a specific MRM transition.Optimized to ensure a sufficient number of data points across the chromatographic peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Derivatized Samples

While LC-MS/MS is generally preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative, particularly if the analyte requires derivatization to improve its volatility and thermal stability. For a compound like this compound, which contains primary/secondary amine groups, derivatization is often necessary. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which react with the active hydrogens in the molecule. The resulting derivative is more volatile and exhibits better chromatographic behavior on GC columns.

Development of Specialized Bioanalytical Assays for High-Throughput Screening (if applicable)

For high-throughput screening (HTS) applications, where a large number of samples need to be analyzed rapidly, the analytical method must be fast and robust. This often involves simplified sample preparation techniques like protein precipitation followed by a rapid LC-MS/MS analysis with a short chromatographic run time (e.g., under 2 minutes). The trade-off for the increased speed might be a slight reduction in sensitivity or selectivity, which must be acceptable for the specific research question.

Quantification in Complex Biological Matrices

The validated analytical method can be applied to quantify this compound in various complex biological matrices encountered in preclinical studies.

Cell Lysates: Quantification in cell lysates is essential for in vitro studies to understand cellular uptake and mechanism of action.

Tissue Homogenates: Measuring drug concentrations in tissues like the brain, liver, or kidneys provides critical information on tissue distribution and target site engagement.

Biological Fluids from Preclinical Studies: Analysis of plasma, serum, urine, or cerebrospinal fluid is fundamental for pharmacokinetic profiling, including the determination of absorption, distribution, metabolism, and excretion (ADME) parameters.

The method must be validated in each specific matrix to account for potential differences in matrix effects and extraction recovery. This typically involves assessing parameters like accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Ethical Considerations and Responsible Conduct of Research in Studies Involving 2 1 Methylindolin 3 Yl Ethanamine

Data Integrity, Reproducibility, and Transparency in Chemical Biology Research

The integrity of research data is the bedrock upon which scientific knowledge is built, ensuring that findings are reliable, valid, and trustworthy throughout the research lifecycle. researchgate.net In the context of chemical biology research on 2-(1-Methylindolin-3-yl)ethanamine, maintaining data integrity is paramount.

Core Principles:

Reproducibility: A fundamental tenet of the scientific method, reproducibility is the ability for an experiment to be repeated under the same conditions to yield consistent results. numberanalytics.com In chemical research, this is crucial for verifying the synthesis, characterization, and biological activity of a new compound. numberanalytics.comenago.com A failure to reproduce results can indicate flawed experimental methods or, in worst-case scenarios, dishonesty in reporting. enago.com

Data Quality and Validation: Ensuring the accuracy and reliability of research findings is essential. numberanalytics.com This involves implementing robust methods for data collection and analysis, such as using validated and calibrated equipment and employing quality control measures to detect errors. numberanalytics.com Data validation against known standards or reference materials is also a key practice. numberanalytics.com

Transparency: Researchers have an ethical obligation to be transparent about their methodologies, data, and results. numberanalytics.com This includes clearly identifying any unusual hazards associated with the chemicals, equipment, or procedures used in an investigation. acs.org

To uphold these principles in research involving this compound, a well-conceived study design is essential. numberanalytics.com This includes a clear definition of the research question, a comprehensive literature review, and a detailed study protocol. numberanalytics.com Detailed experimental protocols are a prerequisite for reproducibility, providing a step-by-step description of procedures, materials, and analytical methods. numberanalytics.com

Responsible Use of Preclinical Animal Models and Adherence to Animal Welfare Guidelines

Preclinical studies involving animal models are often a necessary step in evaluating the biological effects of a novel compound. However, the use of animals in research carries significant ethical responsibilities.

Key Guidelines and Regulations:

The 3Rs: The universally accepted principles of Replacement, Reduction, and Refinement provide a framework for the ethical use of animals in research. qps.com

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress. qps.com

Institutional Animal Care and Use Committee (IACUC): In the United States, research involving animals must be reviewed and approved by an IACUC. qps.comnih.gov This committee ensures that studies are compliant with federal regulations and that animal welfare is a primary consideration. nih.gov

ARRIVE Guidelines: These guidelines (Animal Research: Reporting of In Vivo Experiments) were developed to improve the reporting of research using animals, ensuring that publications contain sufficient detail to allow for critical evaluation and replication. qps.com

When conducting preclinical research on this compound, it is imperative to adhere to these guidelines. The choice of animal model must be scientifically justified, and all procedures must be designed to minimize harm. tandfonline.comiitri.org Given the compound's tryptamine-like structure, research may fall under the purview of neuroscience or psychopharmacology, fields with specific ethical considerations regarding the use of animals in behavioral studies. nih.gov For instance, inducing disease states in animal models raises ethical concerns that must be carefully weighed against the potential scientific benefits. nih.gov

Open Science Initiatives and Data Sharing Practices in Compound Research

The open science movement advocates for the widespread and transparent sharing of research data and methodologies to accelerate scientific progress. cabells.com In the field of medicinal chemistry and compound research, open science initiatives play a crucial role in fostering collaboration and avoiding the duplication of efforts. nih.govnih.gov

Key Initiatives and Practices:

FAIR Data Principles: This framework provides guidance for making research data F indable, A ccessible, I nteroperable, and R eusable. nih.govsin-chn.com Adherence to these principles enhances the value of research data for the broader scientific community.

Open Data Repositories: Platforms like PubChem and ChEMBL provide open access to vast amounts of chemical and biological data, democratizing access to information and fostering collaborative research. nih.gov The deposition of data from studies on this compound into such repositories would be a key step in promoting open science. sin-chn.com

Data Sharing Statements: Many journals now require authors to include a data availability statement with their publications, indicating where the underlying data can be accessed. sin-chn.com

For a novel compound like this compound, which may be classified as a "research chemical," open and transparent data sharing is particularly important. researchgate.net These substances are often synthesized and distributed with limited information about their pharmacological and toxicological properties. nih.gov By openly sharing research findings, the scientific community can collectively build a knowledge base that informs future research and promotes safety.

Q & A

Q. What are common synthetic routes for 2-(1-Methylindolin-3-yl)ethanamine?

Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous indole derivatives, chloro or nitro groups on the indole ring are replaced by ethanamine moieties under basic conditions. Multi-step strategies, including protection/deprotection of reactive sites, ensure regioselectivity (e.g., synthesis of 2-(5-chloro-2-methylindol-3-yl)ethanamine via nucleophilic substitution ).

Q. How is structural characterization performed for this compound?

X-ray crystallography (using software like SHELX ) resolves solid-state structures, while spectroscopic methods (NMR, IR) confirm functional groups. UV/Vis spectroscopy (λmax ~220 nm) assesses electronic properties, as seen in tryptamine derivatives .

Q. What biological targets are associated with this compound?

Indole-ethanamine derivatives often target serotonin receptors due to structural similarity to tryptamine. Substituents like methyl groups modulate interactions with enzymes (e.g., monoamine oxidases) and proteins, as observed in SAR studies .

Q. What factors influence the compound’s stability under varying conditions?

Stability depends on pH, temperature, and light exposure. Methyl groups enhance oxidative stability compared to unsubstituted indoles, while electron-withdrawing substituents may reduce shelf life .

Q. Which analytical techniques quantify this compound in complex mixtures?

HPLC coupled with mass spectrometry (LC-MS/MS) offers high sensitivity. UV detection at 220 nm (similar to tryptamine ) and gas chromatography (GC) with derivatization are also employed.

Advanced Questions

Q. How do computational methods predict stability and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., Becke’s exact exchange ) models electronic structures and thermodynamic stability. Solvent effects and transition states are simulated to predict degradation pathways.

Q. How are contradictions in reported biological activities resolved?

Comparative assays under standardized conditions (e.g., receptor-binding studies ) and meta-analyses of substituent effects (e.g., fluorine vs. methyl ) clarify discrepancies. Dose-response curves and kinetic studies differentiate direct vs. off-target effects.

Q. What strategies optimize regioselectivity in indole ring substitutions?

Steric/electronic directing groups (e.g., methyl at C2 ) and catalysts (e.g., Lewis acids) control electrophilic attack sites. Computational modeling (DFT ) predicts favorable reaction pathways.

Q. How does crystallography elucidate solid-state properties?

SHELX refines X-ray data to map hydrogen-bonding networks and polymorphism, critical for solubility and bioavailability. High-resolution structures guide co-crystal engineering for improved formulation .

Q. How do substituents modulate pharmacological profiles?

Methyl groups at C1 enhance metabolic stability by steric shielding, while halogenation (e.g., fluorine at C7 ) alters receptor binding kinetics. Quantitative SAR (QSAR) models correlate substituent polarity with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.